molecular formula C21H29N3O3S B2856040 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252929-11-5

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2856040
CAS RN: 1252929-11-5
M. Wt: 403.54
InChI Key: VTXDCZRSUXYTKE-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C21H29N3O3S and its molecular weight is 403.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds related to thieno[3,2-d]pyrimidines have been synthesized and evaluated for their antimicrobial properties. For instance, pyrimidinones and oxazinones derivatives fused with thiophene rings, starting from citrazinic acid, have shown good antibacterial and antifungal activities. These compounds were synthesized through a series of reactions, including condensation, cyclization, and methylation, demonstrating the potential of similar structures in developing new antimicrobial agents (Hossan et al., 2012).

Antitumor Agents

Another area of research is the development of antitumor agents. Compounds incorporating the thieno[2,3-d]pyrimidine moiety, such as N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and its analogues, have been synthesized and evaluated as potential dual thymidylate synthase and dihydrofolate reductase inhibitors, showing significant antitumor activity in vitro (Gangjee et al., 2009).

Organic Chemistry and Synthesis

The synthesis of complex organic molecules is a significant area of research. For instance, the reaction of ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamates with various cyanomethylene compounds has led to the formation of 2-[4-amino-5, 6-dihydrothieno[2, 3-d] pyrimidine] acetic acid derivatives, showcasing the intricate reactions possible with thieno[2,3-d]pyrimidine structures and their derivatives (Hachiyama et al., 1983).

Enzyme Inhibition for Therapeutic Applications

Some compounds structurally related to N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide have been studied for their potential as enzyme inhibitors with therapeutic applications. For example, classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been investigated as dual thymidylate synthase and dihydrofolate reductase inhibitors, presenting a promising approach for antitumor therapy (Gangjee et al., 2007).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-15(2)9-12-23-20(26)19-17(10-13-28-19)24(21(23)27)14-18(25)22-11-8-16-6-4-3-5-7-16/h6,10,13,15H,3-5,7-9,11-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXDCZRSUXYTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

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